molecular formula C9H17N3 B15047590 N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine

N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine

Cat. No.: B15047590
M. Wt: 167.25 g/mol
InChI Key: KMTUYPDATWQCEI-UHFFFAOYSA-N
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Description

Ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the pyrazole ring and the ethylamine group makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the ethylamine group. One common method is the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The reaction conditions often involve acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

Ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The ethylamine group can also participate in ionic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
  • Ethyl({[1-(methyl)-1H-pyrazol-5-yl]methyl})amine
  • Propyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Uniqueness

Ethyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to the specific substitution pattern on the pyrazole ring and the presence of the ethylamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3/c1-4-10-7-9-5-6-11-12(9)8(2)3/h5-6,8,10H,4,7H2,1-3H3

InChI Key

KMTUYPDATWQCEI-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1C(C)C

Origin of Product

United States

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